1,1'-Bis(2-oxo-2-phenylethyl)-4,4'-bipyridinium dibromide
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Overview
Description
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is a chemical compound with a complex structure that includes two bipyridinium units connected by a phenylethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide typically involves the reaction of bipyridine with phenacyl bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, and requires the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the bipyridinium units to bipyridine.
Substitution: The phenylethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce bipyridine.
Scientific Research Applications
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism by which 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bipyridinium units can intercalate with DNA, leading to potential applications in cancer therapy. Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dichloride
- 1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium difluoride
Uniqueness
1,1’-Bis(2-oxo-2-phenylethyl)-4,4’-bipyridinium dibromide is unique due to its specific bromide counterions, which can influence its solubility, reactivity, and biological activity compared to its chloride and fluoride counterparts.
Properties
CAS No. |
32449-21-1 |
---|---|
Molecular Formula |
C26H22Br2N2O2 |
Molecular Weight |
554.3 g/mol |
IUPAC Name |
2-[4-(1-phenacylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]-1-phenylethanone;dibromide |
InChI |
InChI=1S/C26H22N2O2.2BrH/c29-25(23-7-3-1-4-8-23)19-27-15-11-21(12-16-27)22-13-17-28(18-14-22)20-26(30)24-9-5-2-6-10-24;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI Key |
LKQVWQWQWGCOHR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)C4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
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